molecular formula C18H21NO2 B336706 N-(4-sec-butylphenyl)-3-methoxybenzamide

N-(4-sec-butylphenyl)-3-methoxybenzamide

Cat. No.: B336706
M. Wt: 283.4 g/mol
InChI Key: HODVXUBKDIYVTO-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group linked to a 4-sec-butylphenylamine moiety. The 3-methoxy group is a critical pharmacophore, influencing both physicochemical properties (e.g., lipophilicity) and biological activity.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-4-13(2)14-8-10-16(11-9-14)19-18(20)15-6-5-7-17(12-15)21-3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

HODVXUBKDIYVTO-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Dopamine D4 Receptor Targeting

Several 3-methoxybenzamide derivatives act as dopamine D4 receptor ligands. Key examples include:

Compound Name Substituents on Amide Nitrogen Key Properties Reference
N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide Piperazine-ethyl chain with cyanopyridine - High D4 affinity (nM range)
- >100-fold selectivity over D2/D3 receptors
- logP = 2.37–2.55 (optimal for CNS penetration)
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Piperazine-ethyl chain with chlorophenyl - Radiolabeled for PET imaging
- High D4 selectivity, used in autoradiography studies
N-(4-sec-butylphenyl)-3-methoxybenzamide 4-sec-butylphenyl - Hypothesized higher lipophilicity (logP >3.0)
- Potential enhanced receptor binding due to bulky sec-butyl group
(Inferred)

Key Observations :

  • The piperazine-ethyl chain in compounds like N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide introduces polar interactions, balancing lipophilicity for blood-brain barrier penetration .
  • The 4-sec-butyl group in the target compound may reduce water solubility compared to piperazine derivatives but could improve binding to hydrophobic receptor pockets.

Polymorphism and Crystallography

N-(3-hydroxyphenyl)-3-methoxybenzamide () exists in two polymorphs:

  • Polymorph 1 : Orthorhombic (Pna21), 3D hydrogen-bonding network.
  • Polymorph 2 : Triclinic (P-1), layered 2D hydrogen-bonding with disorder.

Comparison with Target Compound :

  • Higher molecular weight and bulkiness could lead to denser crystal packing, increasing melting point and stability .

Target Compound Implications :

  • The 4-sec-butyl group may enhance membrane permeability, improving intracellular uptake compared to hydroxylated analogs .

Comparison with Target Compound :

  • The absence of thioamide or hydroxy groups in this compound limits metal coordination capacity compared to MAA.
  • The sec-butyl group may instead facilitate interactions with hydrophobic protein domains or lipid membranes .

Physicochemical Properties and Pharmacokinetics

Property This compound (Estimated) N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide N-(3-hydroxyphenyl)-3-methoxybenzamide
Molecular Weight ~313.4 g/mol 381.45 g/mol 243.26 g/mol
logP (Lipophilicity) ~3.5–4.0 2.37–2.55 ~2.1
Hydrogen Bond Acceptors 3 6 3
Polar Surface Area (Ų) ~40–50 ~70 ~60
CNS Penetration Potential Moderate-High High Low-Moderate

Insights :

  • Reduced polar surface area compared to piperazine derivatives may limit hydrogen bonding with hydrophilic receptors but improve passive diffusion .

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